molecular formula C14H11N3O2 B14230070 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol CAS No. 823804-67-7

5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol

Cat. No.: B14230070
CAS No.: 823804-67-7
M. Wt: 253.26 g/mol
InChI Key: UQBJVYHCNLJZQG-UHFFFAOYSA-N
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Description

5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol is an organic compound with the molecular formula C14H11N3O2. It is a derivative of benzene and contains both azide and diol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a photoaffinity label, which can be used to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol involves its ability to undergo photolysis, where the azide group is converted to a highly reactive nitrene. This nitrene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions and labeling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol is unique due to the presence of the azide group, which allows for specific photochemical reactions that are not possible with similar compounds like resveratrol. This makes it particularly useful in applications requiring photoactivation .

Properties

CAS No.

823804-67-7

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-[2-(4-azidophenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C14H11N3O2/c15-17-16-12-5-3-10(4-6-12)1-2-11-7-13(18)9-14(19)8-11/h1-9,18-19H

InChI Key

UQBJVYHCNLJZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)N=[N+]=[N-]

Origin of Product

United States

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